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Abstract
This technical guide provides a comprehensive overview of the essential physicochemical

characteristics of 6-bromo-3,4-dihydroquinazolin-2(1H)-one. While this specific molecule is a

discrete chemical entity, its detailed experimental data is not extensively documented in

publicly accessible literature. Therefore, this guide pivots to a more instructive role, detailing

the standard, industry-accepted methodologies for determining these critical parameters. By

focusing on the causality behind experimental choices and presenting self-validating protocols,

this document serves as a robust resource for researchers, scientists, and drug development

professionals engaged in the characterization of this and related novel chemical entities. We

will explore the determination of melting point, solubility, pKa, and lipophilicity (logP), alongside

spectroscopic characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Quinazolinone Scaffold in
Medicinal Chemistry
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural

basis for a wide array of biologically active compounds. Derivatives of this heterocyclic system
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are known to exhibit diverse pharmacological activities, including but not limited to anticancer,

antiviral, and antiproliferative effects. The introduction of a bromine atom at the 6-position of the

3,4-dihydroquinazolin-2(1H)-one structure can significantly influence its electronic properties,

lipophilicity, and metabolic stability, thereby modulating its biological activity and

pharmacokinetic profile. A thorough understanding of the physicochemical properties of 6-
bromo-3,4-dihydroquinazolin-2(1H)-one is, therefore, a prerequisite for its rational

development in any research and development pipeline.

Molecular and Structural Data
A foundational step in the characterization of any compound is the confirmation of its basic

molecular and structural properties.

Property Value

Compound Name 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Molecular Formula C₈H₇BrN₂O

Molecular Weight 227.06 g/mol

Chemical Structure alt text

Note: The molecular weight of the N-methylated analog, 6-Bromo-3-methyl-3,4-

dihydroquinazolin-2(1H)-one, is 241.08 g/mol [1].

Core Physicochemical Properties: Measurement
and Rationale
The following sections detail the experimental protocols for determining the key

physicochemical properties of a solid organic compound like 6-bromo-3,4-dihydroquinazolin-
2(1H)-one.

Melting Point
Importance: The melting point is a fundamental physical property that provides a preliminary

indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of
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a pure crystalline solid, while impurities tend to depress and broaden the melting range[2].

Experimental Protocol: Capillary Method using a Mel-Temp Apparatus

Sample Preparation:

Ensure the sample is completely dry and finely powdered. This can be achieved by

grinding a small amount of the crystalline solid in a mortar and pestle.

Take a capillary tube and seal one end by briefly holding it in the flame of a Bunsen

burner[3].

Pack the powdered sample into the capillary tube to a height of 1-2 mm by tapping the

sealed end on a hard surface[3][4].

Apparatus Setup:

Insert the packed capillary tube into one of the sample slots of the Mel-Temp apparatus.

Place a calibrated thermometer in the designated holder.

Measurement:

Turn on the apparatus and set an initial rapid heating rate to approximate the melting

point.

Once the approximate range is known, allow the apparatus to cool and repeat the

measurement with a fresh sample.

When approaching the expected melting point, reduce the heating rate to 1-2°C per

minute to ensure thermal equilibrium[2].

Record the temperature at which the first drop of liquid appears (T1) and the temperature

at which the entire solid phase has liquefied (T2). The melting range is reported as T1-

T2[4].
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Grind Sample to Fine Powder Pack into Capillary Tube Place in Mel-Temp Apparatus Heat Rapidly (Approx. MP) Cool and Prepare New Sample Heat Slowly (1-2°C/min) Record T1 (First Drop) Record T2 (Fully Liquid) Report Melting Range (T1-T2)
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Caption: Workflow for Melting Point Determination.

Solubility
Importance: Aqueous solubility is a critical determinant of a drug's absorption and

bioavailability. Poor solubility can be a major hurdle in drug development, leading to unreliable

in vitro assay results and poor in vivo performance[5][6]. Kinetic solubility is often measured in

early discovery for high-throughput screening, while thermodynamic solubility provides a more

accurate measure for lead optimization[7].

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

This method is suitable for high-throughput screening to quickly assess the solubility of a

compound from a DMSO stock solution.

Stock Solution Preparation:

Prepare a 10 mM stock solution of 6-bromo-3,4-dihydroquinazolin-2(1H)-one in 100%

DMSO[8].

Assay Plate Preparation:

In a 96-well microtiter plate, dispense a small volume (e.g., 5 µL) of the DMSO stock

solution into each well[8].

Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to

achieve the desired final compound concentration, ensuring the final DMSO concentration

is low (e.g., 2%)[5][8].

Incubation and Measurement:

Mix the contents of the plate thoroughly.
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Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2

hours) with gentle shaking[8].

Measure the light scattering in each well using a nephelometer. The intensity of scattered

light is proportional to the amount of undissolved precipitate[6][8].

Data Analysis:

The solubility is determined as the concentration at which a significant increase in light

scattering is observed compared to controls.

Prepare 10 mM DMSO Stock Dispense Stock into 96-well Plate Add Aqueous Buffer (e.g., PBS) Incubate with Shaking (2h) Measure Light Scattering (Nephelometry) Determine Solubility Limit

Click to download full resolution via product page

Caption: Kinetic Solubility Assay Workflow.

Acid Dissociation Constant (pKa)
Importance: The pKa value dictates the extent of ionization of a compound at a given pH. This

is crucial as the ionization state affects a molecule's solubility, permeability across biological

membranes, and binding to its target protein.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values[9][10].

System Calibration:

Calibrate the pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and

10)[11].

Sample Preparation:

Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a

water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1

mM)[11].
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Maintain a constant ionic strength in the solution using an inert salt like 0.15 M KCl[11].

If necessary, adjust the initial pH of the solution to the acidic or basic end of the titration

range with a small amount of strong acid (e.g., HCl) or strong base (e.g., NaOH).

Titration:

Immerse the calibrated pH electrode into the sample solution, which is continuously

stirred.

Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH if titrating an acid)

and record the pH after each addition, allowing the reading to stabilize[11].

Data Analysis:

Plot the recorded pH values against the volume of titrant added to generate a titration

curve.

The pKa corresponds to the pH at the half-equivalence point. More accurately, it can be

determined from the inflection point of the first derivative of the titration curve[12].

Calibrate pH Meter Prepare Sample Solution (known conc.) Add Titrant in Increments Record pH at Each Step Plot pH vs. Titrant Volume Determine Inflection Point Calculate pKa

Click to download full resolution via product page

Caption: Potentiometric Titration Workflow for pKa.

Lipophilicity (logP)
Importance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor

of its absorption, distribution, metabolism, and excretion (ADME) properties. The partition

coefficient (P), typically expressed as its logarithm (logP), measures the ratio of the

concentration of a compound in a nonpolar solvent (usually n-octanol) to its concentration in an

aqueous solvent (water or buffer) at equilibrium.

Experimental Protocol: Shake-Flask Method
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The shake-flask method is the "gold standard" for logP determination[13][14].

Phase Preparation:

Pre-saturate n-octanol with an aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by

shaking them together for 24 hours and then allowing the phases to separate[15]. This

ensures that the two phases are in equilibrium before the experiment begins.

Partitioning:

Dissolve a known amount of the compound in one of the pre-saturated phases.

Combine the two phases in a vessel at a known volume ratio.

Shake the vessel vigorously for a set period (e.g., 1-3 hours) to allow the compound to

partition between the two phases and reach equilibrium.

Phase Separation and Analysis:

Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

Carefully withdraw an aliquot from each phase.

Determine the concentration of the compound in each aliquot using a suitable analytical

technique, such as UV-Vis spectroscopy or HPLC.

Calculation:

Calculate logP using the following formula: logP = log₁₀ ( [Concentration in n-octanol] /

[Concentration in aqueous phase] )

Pre-saturate n-Octanol and Buffer Dissolve Compound in One Phase Combine Phases and Shake to Equilibrium Separate Phases via Centrifugation Measure Concentration in Each Phase (HPLC/UV) Calculate logP

Click to download full resolution via product page

Caption: Shake-Flask Method for logP Determination.
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Spectroscopic Characterization Protocols
Structural elucidation and confirmation are achieved through a combination of spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Importance: NMR spectroscopy provides detailed information about the carbon-hydrogen

framework of a molecule, allowing for unambiguous structure determination. ¹H NMR gives

information on the number, environment, and connectivity of protons, while ¹³C NMR provides

information on the carbon skeleton.

Protocol for ¹H and ¹³C NMR Acquisition

Sample Preparation:

Dissolve approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in

about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which the

compound is fully soluble[16][17].

Filter the solution to remove any particulate matter and transfer it to a clean NMR tube[16].

Spectrometer Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution[18].

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse program. Key parameters include the

spectral width, acquisition time, and relaxation delay. Typically, 16-64 scans are sufficient.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.
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Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an

internal standard like TMS (0.00 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30)[17].

A larger number of scans (e.g., 1024 or more) is required due to the low natural

abundance of ¹³C[17]. A relaxation delay of 2 seconds is typically used[17].

Process and reference the spectrum similarly to the ¹H spectrum (e.g., DMSO-d₆ at 39.52

ppm).

Infrared (IR) Spectroscopy
Importance: IR spectroscopy is used to identify the functional groups present in a molecule.

The absorption of infrared radiation corresponds to specific vibrational modes of chemical

bonds.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR is a modern, convenient method for obtaining IR spectra of solid samples with minimal

preparation[19][20].

Background Measurement:

Ensure the ATR crystal (typically diamond) is clean.

Take a background spectrum of the empty crystal. The instrument will automatically

subtract this from the sample spectrum[21].

Sample Measurement:

Place a small amount of the powdered solid sample onto the center of the ATR crystal[21].

Apply pressure using the built-in press to ensure good contact between the sample and

the crystal surface[19][22].
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Spectrum Acquisition:

Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

After measurement, clean the crystal with a suitable solvent (e.g., isopropanol or acetone)

and a soft cloth[21].

Mass Spectrometry (MS)
Importance: Mass spectrometry is a powerful analytical technique that measures the mass-to-

charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a

compound and can provide structural information through analysis of fragmentation

patterns[23][24].

Protocol for Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar, medium-sized organic molecules.

Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent

such as methanol or acetonitrile.

Infusion and Ionization:

The sample solution is introduced into the ESI source via direct infusion or through an

HPLC system.

A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets.

As the solvent evaporates, ions of the analyte are released.

Mass Analysis and Detection:

The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their m/z ratio.

The detector records the abundance of ions at each m/z value.
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Data Interpretation:

The resulting mass spectrum will show a peak corresponding to the molecular ion (e.g.,

[M+H]⁺ for positive ion mode or [M-H]⁻ for negative ion mode). The m/z of this peak

provides the molecular weight of the compound. The presence of bromine will be indicated

by a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ peaks of nearly equal intensity).

Conclusion
The comprehensive characterization of 6-bromo-3,4-dihydroquinazolin-2(1H)-one relies on a

systematic application of well-established analytical methodologies. While specific experimental

values for this compound are not readily available, this guide equips researchers with the

necessary protocols and theoretical understanding to determine its key physicochemical and

spectroscopic properties. Adherence to these standard procedures is paramount for generating

high-quality, reproducible data, which is the cornerstone of successful research and

development in the fields of chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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